
1,7-Diisopropylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Diisopropylnaphthalene is an organic compound with the molecular formula C₁₆H₂₀. It is a derivative of naphthalene, where two isopropyl groups are substituted at the 1 and 7 positions of the naphthalene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,7-Diisopropylnaphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid over-alkylation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic alkylation of naphthalene using isopropyl alcohol or isopropyl chloride. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Diisopropylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride or other Lewis acids as catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1,7-Diisopropylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects is ongoing, with some derivatives showing promise as therapeutic agents.
Industry: It is used in the manufacture of specialty chemicals, including dyes, fragrances, and polymers.
Mecanismo De Acción
The mechanism of action of 1,7-Diisopropylnaphthalene and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, some derivatives may inhibit enzyme activity, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diisopropylnaphthalene: Similar in structure but with isopropyl groups at the 1 and 3 positions.
1,4-Diisopropylnaphthalene: Isopropyl groups at the 1 and 4 positions.
1,6-Diisopropylnaphthalene: Isopropyl groups at the 1 and 6 positions.
Uniqueness
1,7-Diisopropylnaphthalene is unique due to the specific positioning of its isopropyl groups, which can influence its chemical reactivity and physical properties. This positioning can lead to different steric and electronic effects compared to other isomers, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
94133-80-9 |
|---|---|
Fórmula molecular |
C16H20 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
1,7-di(propan-2-yl)naphthalene |
InChI |
InChI=1S/C16H20/c1-11(2)14-9-8-13-6-5-7-15(12(3)4)16(13)10-14/h5-12H,1-4H3 |
Clave InChI |
XNSUVOOWWSAQMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C=CC=C2C(C)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


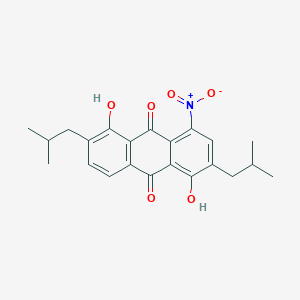
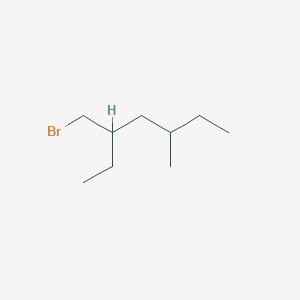
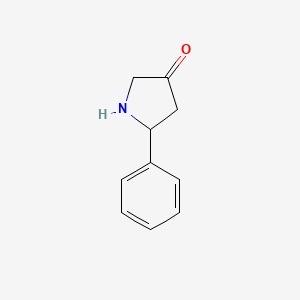
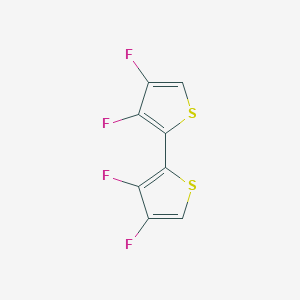

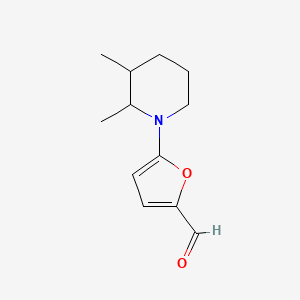

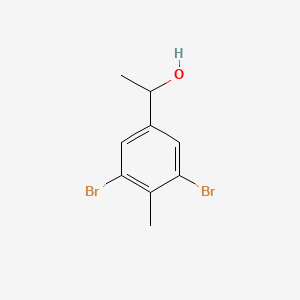
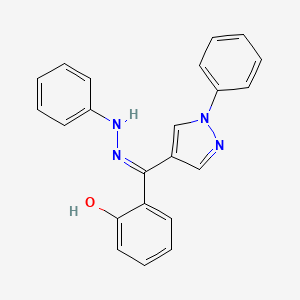
![[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]acetic acid](/img/structure/B13146812.png)
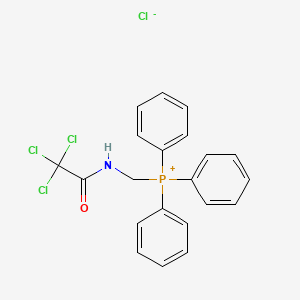
phosphanium bromide](/img/structure/B13146817.png)
![7-(3-Ethynylbenzyl)-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146821.png)

